molecular formula C14H13NO3 B3252826 Methyl 5-(benzyloxy)nicotinate CAS No. 219817-42-2

Methyl 5-(benzyloxy)nicotinate

Cat. No. B3252826
Key on ui cas rn: 219817-42-2
M. Wt: 243.26 g/mol
InChI Key: ALFRUJCNWFGWTG-UHFFFAOYSA-N
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Patent
US07504420B2

Procedure details

To a stirring solution of 363 mg (1.49 mmol) of methyl 5-(benzyloxy)nicotinate in 10 mL of THF at 0° C. was added 141 mg (3.71 mmol) of LiAlH4. The ice bath was removed, and after 55 min., 20.5 mg of LiAlH4 was added. After 40 min., the reaction was quenched by adding successively 160 μL of H2O, 160 μL of 15% aqueous NaOH, and 480 μL of brine. Purification by flash silica gel chromatography (2 mL MeOH/100 mL CHCl3) provided 250 mg of (5-(benzyloxy)pyridin-3-yl)methanol (yellow oil) in 78% yield.
Quantity
363 mg
Type
reactant
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([CH:18]=1)[C:14](OC)=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([O:8][C:9]1[CH:18]=[C:13]([CH2:14][OH:15])[CH:12]=[N:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
363 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=NC=C(C(=O)OC)C1
Name
Quantity
141 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
20.5 mg of LiAlH4 was added
WAIT
Type
WAIT
Details
After 40 min.
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding successively 160 μL of H2O, 160 μL of 15% aqueous NaOH, and 480 μL of brine
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (2 mL MeOH/100 mL CHCl3)

Outcomes

Product
Details
Reaction Time
55 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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